

An In-Depth Technical Guide to (4-methoxyphenyl)methanethiol

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Compound of Interest

Compound Name: *4-Methoxy-alpha-toluenethiol*

Cat. No.: B016433

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This guide provides a comprehensive technical overview of (4-methoxyphenyl)methanethiol, a pivotal organosulfur compound in modern chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.

Section 1: Nomenclature and Identification

The compound is systematically named (4-methoxyphenyl)methanethiol according to IUPAC nomenclature.^{[1][2][3][4][5][6]} This formal designation unambiguously describes its molecular structure: a methanethiol group attached to a phenyl ring at the 4-position, which also bears a methoxy group.

In practice, a variety of synonyms are frequently encountered in literature and commercial listings. Understanding these is crucial for efficient information retrieval. Common synonyms include:

- 4-Methoxybenzyl mercaptan^{[2][3][7][8][9]}
- p-Methoxybenzyl mercaptan^{[2][3][4][10][11]}
- 4-Methoxy- α -toluenethiol^{[2][3][7][8][10]}
- p-Methoxy- α -toluenethiol^{[2][10][12]}

- 4-Methoxybenzenemethanethiol[2][3]
- p-Methoxybenzylthiol[2][3][4][10]

The compound is uniquely identified by its CAS Registry Number: 6258-60-2.[1][2]

Section 2: Physicochemical Properties

(4-methoxyphenyl)methanethiol is a colorless to light yellow liquid characterized by a strong, distinct sulfurous odor.[7][13] Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

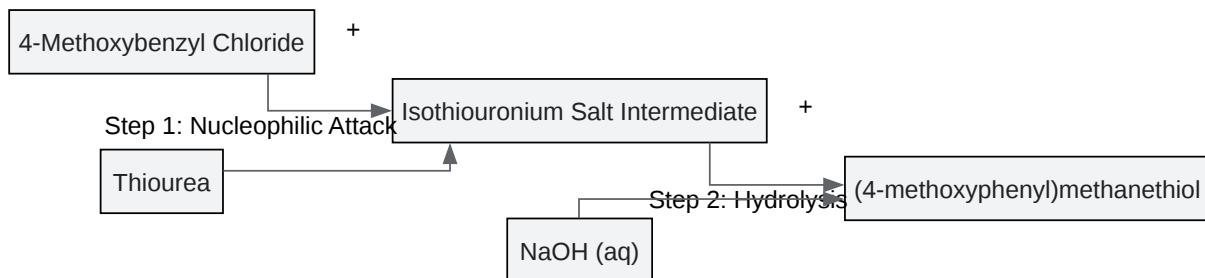
Property	Value	Source
Molecular Formula	C8H10OS	[1]
Molecular Weight	154.23 g/mol	[1][2]
Boiling Point	90-95 °C at 0.5 mmHg	[7][14]
Density	1.107 g/mL at 25 °C	[7][14]
Refractive Index (n _{20/D})	1.573	[7][14]
Solubility	Not miscible or difficult to mix in water.[3][7][14] Soluble in organic solvents like ether, ethanol, and dichloromethane. [7]	ChemBK[7]
Flash Point	> 110 °C (> 230 °F)	[8][9]

Section 3: Synthesis and Reactivity

Synthetic Pathways

The synthesis of (4-methoxyphenyl)methanethiol typically involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon with a thiolating agent. A common laboratory-scale synthesis starts from 4-methoxybenzyl chloride.

Illustrative Synthesis Workflow:



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Caption: General synthesis of (4-methoxyphenyl)methanethiol.

Step-by-Step Protocol:

- Formation of the Isothiouronium Salt: 4-Methoxybenzyl chloride is reacted with thiourea in an alcoholic solvent (e.g., ethanol). The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion to form a stable S-benzylisothiouronium salt. This method is favored for its use of a stable, odorless, and easy-to-handle thiolation reagent.
- Hydrolysis: The resulting isothiouronium salt is then hydrolyzed under basic conditions, typically by heating with an aqueous solution of sodium hydroxide. This step cleaves the C-S bond of the intermediate, liberating the desired thiol and urea as a byproduct.

An alternative route involves the reaction of 4-methoxybenzyl alcohol with hydrogen sulfide in the presence of a suitable catalyst.^[15] However, this method often requires specialized equipment to handle gaseous hydrogen sulfide safely and may lead to the formation of the corresponding thioether as a significant byproduct.^[15]

Key Reactions and Mechanistic Insights

The chemistry of (4-methoxyphenyl)methanethiol is dominated by the reactivity of the sulphydryl (-SH) group.

- Thiolate Formation and Nucleophilicity: The thiol proton is weakly acidic and can be readily deprotonated by a base to form the corresponding thiolate. This thiolate is a potent

nucleophile, readily participating in SN2 reactions with alkyl halides and other electrophiles. This reactivity is fundamental to its application as a building block in organic synthesis.

- Michael Addition: As a soft nucleophile, the thiolate of (4-methoxyphenyl)methanethiol readily undergoes conjugate (Michael) addition to α,β -unsaturated carbonyl compounds. This reaction is highly efficient and forms the basis for creating more complex molecular architectures.
- Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert (4-methoxyphenyl)methanethiol to the corresponding disulfide. Stronger oxidation can lead to sulfonic acids. This sensitivity to oxidation necessitates careful handling and storage under an inert atmosphere to prevent degradation.

Section 4: Applications in Drug Development and Medicinal Chemistry

The thiol functional group is a key player in medicinal chemistry, imparting unique properties to drug molecules.^{[16][17][18]} Thiol-containing drugs can act as antioxidants, metal chelators, and enzyme inhibitors.^{[19][20]} While (4-methoxyphenyl)methanethiol itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate and building block in the synthesis of pharmaceutically relevant compounds.^{[7][12]}

Role as a Synthetic Intermediate

(4-methoxyphenyl)methanethiol is utilized in the synthesis of various compounds, including ω -mercapto amino acids.^{[14][21]} Its nucleophilic nature allows for the introduction of the 4-methoxybenzylthio group into a molecule, which can later be deprotected to reveal the free thiol if necessary.

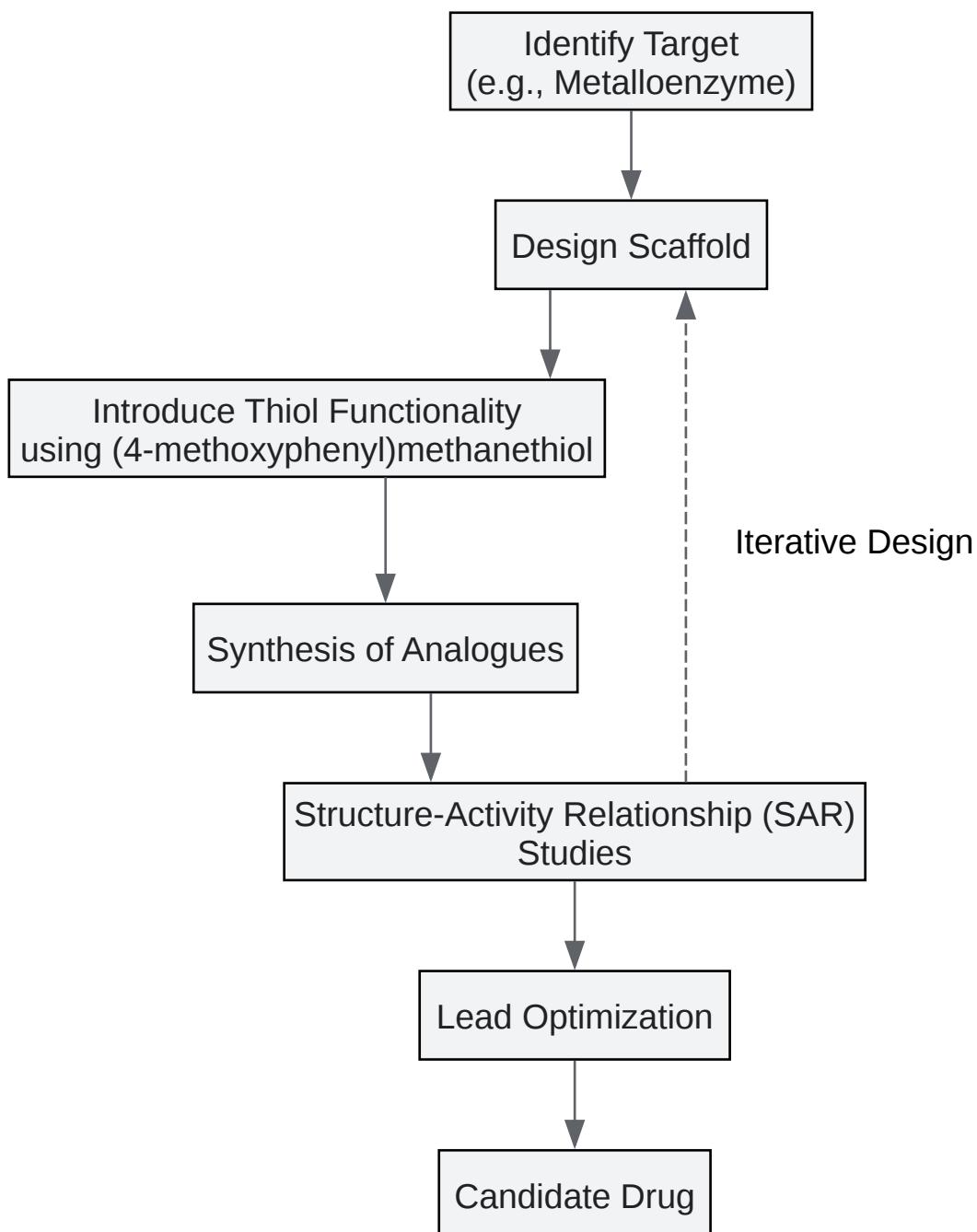
The Thiol Group in Bioactive Molecules

The incorporation of a thiol or a protected thiol group, such as the one derived from (4-methoxyphenyl)methanethiol, can confer several advantageous properties to a drug candidate:

- Antioxidant Activity: The thiol group can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress.^[19]

- Enzyme Inhibition: The thiol group can interact with metal ions in the active sites of metalloenzymes or form covalent bonds with key amino acid residues, leading to enzyme inhibition.
- Improved Pharmacokinetics: The lipophilicity of the 4-methoxybenzyl group can be used to modulate the solubility and membrane permeability of a drug candidate.

Conceptual Workflow for Thiol-Based Drug Discovery:



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Caption: Role of thiol introduction in a drug discovery workflow.

Section 5: Analytical Characterization

The purity and identity of (4-methoxyphenyl)methanethiol are typically confirmed using a combination of analytical techniques:

- Gas Chromatography (GC): Used to assess the purity of the compound.
- Infrared (IR) Spectroscopy: The presence of a weak absorption band around 2550 cm^{-1} is characteristic of the S-H stretching vibration.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show characteristic signals for the methoxy protons, the aromatic protons, the benzylic methylene protons, and the thiol proton.
 - ^{13}C NMR: Will show distinct signals for all the unique carbon atoms in the molecule.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Section 6: Safety, Handling, and Storage

(4-methoxyphenyl)methanethiol should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or a fume hood.[7][13][22] It is known to have a strong, unpleasant odor (stench).[13][22]

- Hazards: May cause skin and serious eye irritation.[2] May cause respiratory irritation.[2]
- Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.[7][22]

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